Some studies suggest 1,5-Dimethylhexylamine (the racemic mixture) may act as a stimulant, potentially increasing dopamine, norepinephrine, and serotonin levels in the central nervous system []. This is similar to how other stimulants like amphetamines work. However, these studies haven't specifically isolated (S)-1,5-Dimethylhexylamine to determine its independent effects.
1,5-Dimethylhexylamine has been found in some dietary supplements marketed for weight loss and athletic performance improvement []. However, research on its effectiveness for these purposes is lacking, and some studies raise safety concerns due to its similarity to DMAA, a stimulant banned by the World Anti-Doping Agency [, ].
(S)-1,5-Dimethylhexylamine, commonly referred to as 1,5-Dimethylhexylamine or octodrine, is an aliphatic secondary amine with the molecular formula and a molecular weight of approximately 129.24 g/mol. This compound appears as a clear, colorless to light yellow liquid with a characteristic fishy odor. It has a boiling point of 154-156 °C and a melting point of -26 °C, making it stable under standard conditions but hygroscopic in nature .
1,5-Dimethylhexylamine is structurally similar to other stimulants such as dimethylamylamine (DMAA) and amphetamine, which contributes to its classification as a sympathomimetic agent. It is often utilized in dietary supplements and pre-workout formulations due to its purported ability to enhance physical performance and cognitive function .
1,5-Dimethylhexylamine exhibits stimulant properties that can enhance physical performance and cognitive function. It has been shown to increase focus, energy, and endurance, making it a popular ingredient in sports supplements. Additionally, it possesses vasoconstrictive properties that can lead to increased blood pressure by narrowing blood vessels .
The synthesis of 1,5-Dimethylhexylamine typically involves:
1,5-Dimethylhexylamine is utilized in several fields:
Research on 1,5-Dimethylhexylamine has indicated potential interactions with other compounds and physiological systems. Its stimulant effects can amplify the impact of other sympathomimetics when combined, leading to increased risks of cardiovascular complications. Furthermore, studies have shown that it can inhibit leucine aminotransferase, suggesting possible implications in metabolic processes .
1,5-Dimethylhexylamine shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Dimethylamylamine | C7H17N | Dietary supplement | Known for severe health risks; banned in many regions |
Amphetamine | C9H13N | Stimulant medication | Controlled substance due to abuse potential |
1,3-Dimethylbutylamine | C7H17N | Weight loss supplement | Similar stimulant effects; associated with health risks |
1-Methylhexylamine | C7H17N | Research chemical | Less studied; fewer known applications |
1,5-Dimethylhexylamine distinguishes itself through its specific structural configuration and unique applications in both pharmaceutical synthesis and dietary supplementation while sharing some pharmacological properties with these similar compounds .
Flammable;Irritant